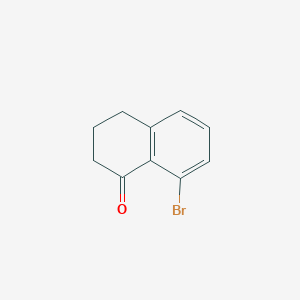
8-bromo-3,4-dihydro-2H-naphthalen-1-one
Übersicht
Beschreibung
8-bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated naphthalene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields such as materials science and supramolecular chemistry. The presence of the bromine atom on the naphthalene ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. One approach involves the bromination of naphthalenetetracarboxylic dianhydride using a brominating reagent such as 5,5-dimethyl-1,3-dibromohydantoin (DBH) in concentrated H2SO4, which allows for the preparation of mono-, di-, and tetrabrominated products under mild conditions . Another method includes the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) from 1,8-dibromonaphthalene, which can be used as an oxidant for oxidative coupling reactions . Additionally, the selective synthesis of bromo-substituted naphthalene dianhydride derivatives has been reported, where the reaction conditions can be optimized to obtain specific brominated products .
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be influenced by the position and number of bromine substituents. For instance, 1,8-di(bromomethyl)naphthalene exhibits a conformation with twofold symmetry about the central bond, with the bromine atoms located above and below the plane of the ring, indicating some degree of strain relief through bond bending and skeletal distortion . The structure of 8-bromonaphthalen-1-amine shows less strain between the 1 and 8 substituents and features intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
Brominated naphthalene derivatives can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the reaction of a PPh2- and BMes2-functionalized 1,8-naphthalene with halogen molecules leads to the insertion of an oxygen atom between the P and B atoms . The oxidative coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) results in the formation of benzidines . Furthermore, the thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. The planarity of the naphthalene core and the nature of the substituents can affect the compound's stability and reactivity. For example, the highly congested PPh2- and BMes2-functionalized 1,8-naphthalene is thermally and photochemically stable and exhibits fluxional behavior in solution . The crystal structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate reveals peri interactions and hydrogen bonding channels, which are important for understanding the compound's solid-state properties .
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
-
Biochemical Research
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. In case of skin contact, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Eigenschaften
IUPAC Name |
8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWCGZFCFYCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463027 | |
| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
651735-60-3 | |
| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 651735-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)

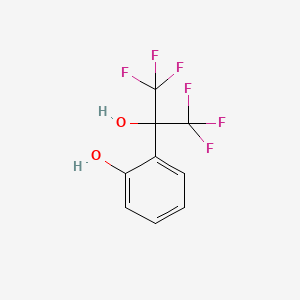
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
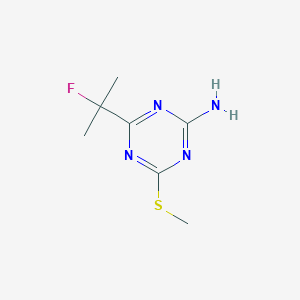
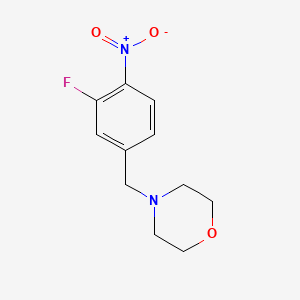
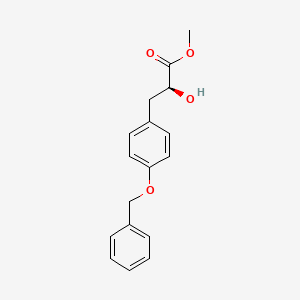
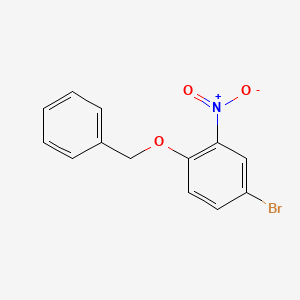
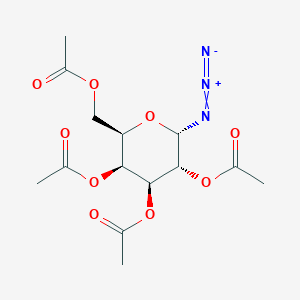
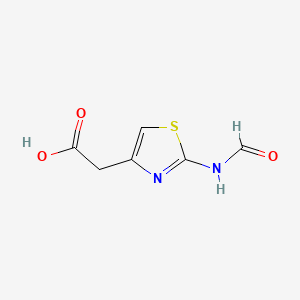
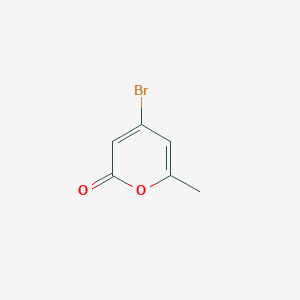
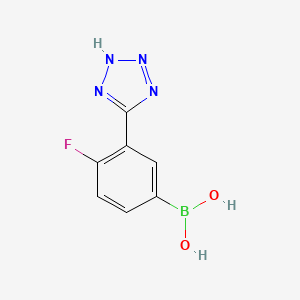
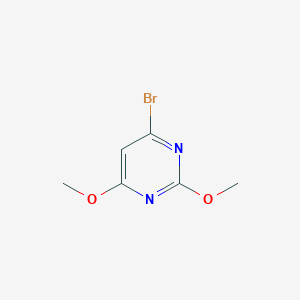
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)